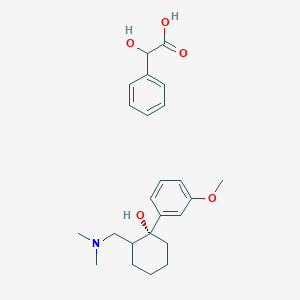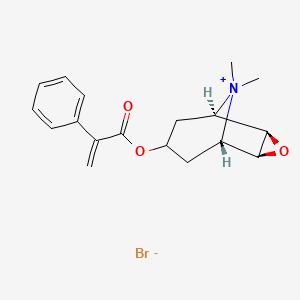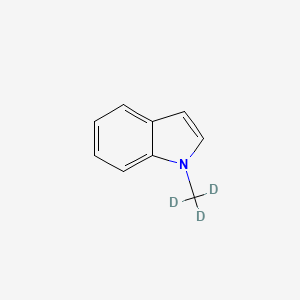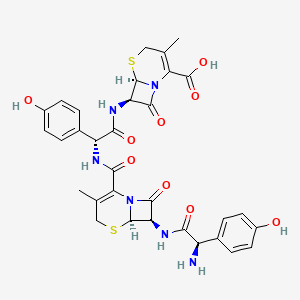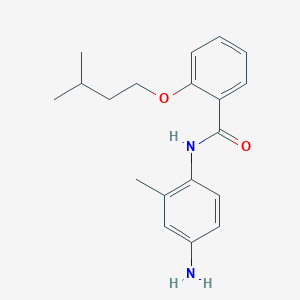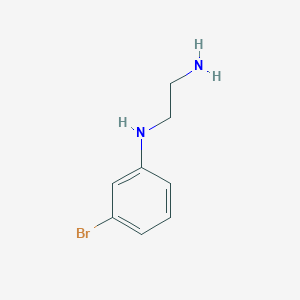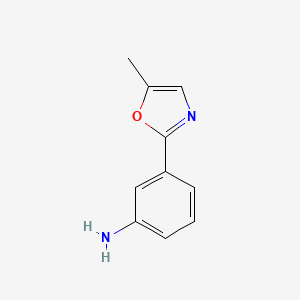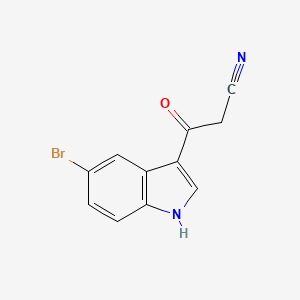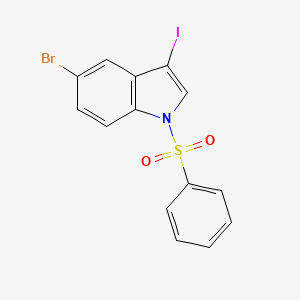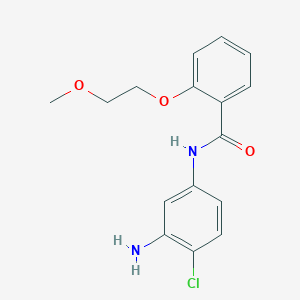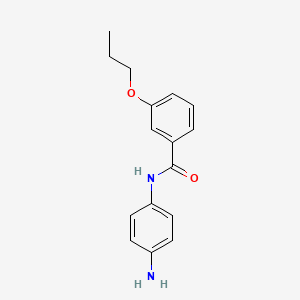
N-(4-Aminophenyl)-3-propoxybenzamide
Vue d'ensemble
Description
N-(4-Aminophenyl)-3-propoxybenzamide is an organic compound with the chemical formula C₁₃H₁₃N₃O . It is a white solid, and its molecular weight is approximately 227.27 g/mol . The compound exhibits a floral odor and is sparingly soluble in cold water but soluble in hot water .
Synthesis Analysis
The synthesis of N-(4-Aminophenyl)-3-propoxybenzamide involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds, substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides , are then further treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives. The structure of the synthesized compound is confirmed through IR, 1H NMR, 13C NMR, and mass spectral data .
Molecular Structure Analysis
The molecular structure of N-(4-Aminophenyl)-3-propoxybenzamide has been studied using Density Functional Theory (DFT) . The vibrational modes of the compound have been experimentally analyzed, and potential energy distribution (PED) of these modes has been determined. Additionally, natural bond orbital (NBO) analysis reveals charge delocalization within the molecule. The molecular electrostatic potential (MEP) map highlights active regions of charge distribution. Dielectric studies provide insights into the compound’s behavior. Notably, hydrogen bonding occurs between the C≡N group of the compound and the –OH group .
Chemical Reactions Analysis
N-(4-Aminophenyl)-3-propoxybenzamide can undergo various chemical reactions, including N-glucuronidation and N-oxidation . N-glucuronidation inactivates and excretes the compound, competing with N-oxidation. The latter process is implicated in the compound’s carcinogenic effects. Exposure to this compound can occur through contact with chemical dyes and inhalation of cigarette smoke. It is associated with bladder cancer due to DNA damage .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Advanced Oxidation Processes in Environmental Science
Advanced Oxidation Processes (AOPs) are used for the degradation of recalcitrant compounds in environmental science, including pharmaceuticals like acetaminophen. Research in this area focuses on understanding the degradation pathways, by-products, and biotoxicity of these compounds. Such studies are crucial for enhancing the degradation of persistent pollutants in water treatment systems. The insights from these studies could be applied to similar compounds, including N-(4-Aminophenyl)-3-propoxybenzamide, to understand their environmental impact and degradation behaviors (Qutob et al., 2022).
Analytical Techniques in Biomarker Analysis
Analytical techniques play a vital role in the detection and quantification of chemical compounds in biological samples. For instance, the analysis of biomarkers for assessing the risk of cancer involves advanced methods like liquid chromatography-mass spectrometry (LC-MS). These methods are applicable in the research of various compounds, including N-(4-Aminophenyl)-3-propoxybenzamide, for understanding their biological roles and potential health impacts (Chen et al., 2018).
Antioxidant Activity Assessment
The study of antioxidants and their effects is significant across different fields. Various assays like ORAC, HORAC, and DPPH are used to determine the antioxidant activity of compounds. This research area might include the evaluation of N-(4-Aminophenyl)-3-propoxybenzamide for its potential antioxidant properties, contributing to its applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Synthesis and Industrial Applications
Research on synthetic routes and industrial applications of pharmaceutical compounds is crucial for drug development. Studies focusing on the synthesis of compounds like rivaroxaban and its intermediates highlight the importance of identifying efficient, scalable synthetic methods. Similar research could be conducted on N-(4-Aminophenyl)-3-propoxybenzamide to optimize its synthesis for potential pharmaceutical applications (Zhang Fu-li, 2012).
Propriétés
IUPAC Name |
N-(4-aminophenyl)-3-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-10-20-15-5-3-4-12(11-15)16(19)18-14-8-6-13(17)7-9-14/h3-9,11H,2,10,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFIVMDYKOXBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-3-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



